molecular formula C17H20ClN5O2 B12342387 5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide

5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide

Cat. No.: B12342387
M. Wt: 361.8 g/mol
InChI Key: LFPSOXFKUMSMSZ-UHFFFAOYSA-N
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Description

5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a 4-chloroanilino group and a 4-methoxyphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide typically involves the reaction of 4-chloroaniline with a suitable triazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolidine derivatives.

Scientific Research Applications

5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 2-[(3-chloroanilino)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide is unique due to its specific substitution pattern on the triazolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H20ClN5O2

Molecular Weight

361.8 g/mol

IUPAC Name

5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide

InChI

InChI=1S/C17H20ClN5O2/c1-25-14-8-2-11(3-9-14)10-19-17(24)15-16(22-23-21-15)20-13-6-4-12(18)5-7-13/h2-9,15-16,20-23H,10H2,1H3,(H,19,24)

InChI Key

LFPSOXFKUMSMSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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